molecular formula C18H15IO2 B5087773 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone

2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone

Cat. No. B5087773
M. Wt: 390.2 g/mol
InChI Key: MWZFCNHHEWSXAP-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone, also known as IBN-1, is a synthetic compound that has been widely used in scientific research due to its unique properties. IBN-1 is a member of the naphthalenone family and has a molecular weight of 398.2 g/mol.

Mechanism of Action

The mechanism of action of 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone involves the formation of a covalent bond between the aldehyde group of 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone and the amino group of the target biomolecule. This results in the formation of a stable imine bond, which allows 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone to selectively bind to the target biomolecule.
Biochemical and Physiological Effects:
2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to have minimal toxicity towards cells and tissues, making it a safe and reliable tool for studying biological molecules. 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone has also been shown to have a high binding affinity towards its target biomolecules, resulting in highly specific and accurate detection.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone is its high selectivity and sensitivity towards biomolecules, which allows for accurate and reliable detection. However, 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone also has limitations, such as its relatively low water solubility, which can limit its use in aqueous environments.

Future Directions

There are several future directions for 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone research, including the development of new synthetic methods for 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone and its derivatives, the optimization of 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone for use in vivo, and the exploration of 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone as a potential therapeutic agent for various diseases.
In conclusion, 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone is a valuable tool for studying biological molecules due to its unique properties and high selectivity and sensitivity towards biomolecules. Further research on 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone and its derivatives could lead to new discoveries in the field of biological sciences.

Synthesis Methods

2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-iodobenzaldehyde with 5-methoxy-1-tetralone in the presence of a base and a catalyst. The resulting product is then purified through column chromatography to obtain pure 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone.

Scientific Research Applications

2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone has been widely used in scientific research as a fluorescent probe for detecting and imaging biological molecules such as proteins, nucleic acids, and lipids. 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to have high selectivity and sensitivity towards these biomolecules, making it a valuable tool for studying their structure and function.

properties

IUPAC Name

(2E)-2-[(3-iodophenyl)methylidene]-5-methoxy-3,4-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IO2/c1-21-17-7-3-6-16-15(17)9-8-13(18(16)20)10-12-4-2-5-14(19)11-12/h2-7,10-11H,8-9H2,1H3/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZFCNHHEWSXAP-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(=CC3=CC(=CC=C3)I)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CC/C(=C\C3=CC(=CC=C3)I)/C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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